Cas no 81569-67-7 (Ethyl 2-bromo-4-methyl-3-oxopentanoate)

81569-67-7 structure
Product name:Ethyl 2-bromo-4-methyl-3-oxopentanoate
Ethyl 2-bromo-4-methyl-3-oxopentanoate Chemical and Physical Properties
Names and Identifiers
-
- DTXSID60515261
- Ethyl 2-bromo-4-methyl-3-oxopentanoate
- 81569-67-7
- VVMHCJBHVSFZPC-UHFFFAOYSA-N
- 2-bromo-4-methyl-3-oxo-pentanoic acid ethyl ester
- SCHEMBL583538
-
- Inchi: InChI=1S/C8H13BrO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3
- InChI Key: VVMHCJBHVSFZPC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 236.00481Da
- Monoisotopic Mass: 236.00481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 2.3
Ethyl 2-bromo-4-methyl-3-oxopentanoate Related Literature
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1. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural featuresDavid W. Gillon,Ian J. Forrest,G. Denis Meakins,Malcolm D. Tirel,John D. Wallis J. Chem. Soc. Perkin Trans. 1 1983 341
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